molecular formula C9H16O2 B2985419 2-(4-methylcyclohexyl)acetic Acid CAS No. 6603-71-0

2-(4-methylcyclohexyl)acetic Acid

Cat. No.: B2985419
CAS No.: 6603-71-0
M. Wt: 156.225
InChI Key: OQZGYMRYZAKXAF-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at the 4-position of the cyclohexane ring and an acetic acid moiety (-CH₂COOH) at the 2-position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound is primarily utilized as an organic building block in synthetic chemistry, enabling the construction of complex molecules due to its reactive carboxylic acid group and stable cyclohexane backbone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGYMRYZAKXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984498, DTXSID901297126
Record name (4-Methylcyclohexyl)acetic acid
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Record name cis-4-Methylcyclohexaneacetic acid
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Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6603-71-0, 7132-95-8, 7132-93-6
Record name 4-Methylcyclohexane acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylcyclohexyl)acetic acid
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Preparation Methods

The synthesis of 2-(4-methylcyclohexyl)acetic acid involves several steps. One common method includes the hydrogenation of o-cresol dissolved in methylcyclohexane, followed by esterification with acetic acid . This method is efficient and cost-effective, making it suitable for industrial production. The reaction conditions typically involve the use of hydrogenation catalysts and high-purity hydrogen gas .

Chemical Reactions Analysis

2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the acetic acid moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model substrate for studying various biochemical pathways and enzyme properties.

    Biology: This compound is utilized in the synthesis of molecular imprinted polymer nanoparticles for environmental monitoring and chemical analysis.

    Medicine: Derivatives of this compound exhibit biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties.

    Industry: It is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages like increased solubility and improved hydrogenation efficiency.

Mechanism of Action

The mechanism of action of 2-(4-methylcyclohexyl)acetic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, its derivatives interact with enzymes and receptors to exert their biological effects. The specific pathways and targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects: Hydrophobic groups (e.g., methyl) enhance lipid solubility, favoring use in non-polar media. Polar groups (e.g., hydroxy, amino) improve water solubility and biological compatibility.
  • Functional Group Impact :
    • Esters are less reactive toward nucleophiles than carboxylic acids, making them useful protective groups.
    • Ketones introduce sites for condensation or reduction reactions.
  • Biological Relevance: Amino and hydroxy derivatives show promise in drug development and biochemical assays, whereas the target compound’s methyl group suits material science and industrial synthesis.

Biological Activity

Overview

2-(4-Methylcyclohexyl)acetic acid, with the molecular formula C9H16O2, is a synthetic organic compound that has garnered attention for its diverse biological activities. It is characterized by a cyclohexane ring with a methyl substitution and an acetic acid moiety, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and environmental science.

  • Molecular Weight : 156.22 g/mol
  • Structural Formula :
    C9H16O2\text{C}_9\text{H}_{16}\text{O}_2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its derivatives have shown potential in:

  • Analgesic Effects : Acting on pain pathways.
  • Anti-inflammatory Properties : Modulating inflammatory responses.
  • Neuroleptic Activity : Potential applications in psychiatric disorders.
  • Antimicrobial Effects : Mild activity against certain pathogens.

These activities are mediated through interactions with enzymes and receptors, leading to alterations in biochemical pathways.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. In a study involving rodent models, these compounds demonstrated reduced pain responses comparable to traditional analgesics, suggesting their potential as alternative pain management therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although further research is needed to establish specific mechanisms and efficacy levels.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Genotoxicity : Evaluated in vitro with no significant clastogenic effects observed.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of this compound. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, showcasing their potential for treating inflammatory diseases .

Case Study 2: Analgesic Properties

In another study focused on pain management, researchers administered varying doses of the compound to rodent models. The findings revealed a dose-dependent reduction in pain behaviors, supporting its use as an analgesic agent .

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionBiological Activity
Acetic AcidSimple carboxylic acidMild analgesic, anti-inflammatory
Trans-4-Methylcyclohexyl EsterEster derivative of methylcyclohexaneLimited analgesic properties
4-Methylcyclohexanol AcetateAlcohol derivativeAntimicrobial properties

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methylcyclohexyl)acetic Acid, and what reaction conditions are critical for success?

The compound can be synthesized via thiol-acid coupling reactions with cyclohexene derivatives. A validated method involves reacting 4-methylcyclohexene with thiolacetic acid under inert conditions at room temperature, followed by purification via column chromatography (hexane/ethyl acetate). Key parameters include maintaining anhydrous conditions, using catalytic amounts of Lewis acids (e.g., BF₃·Et₂O), and monitoring reaction completion via TLC. Yields typically range from 85–92% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, acetic acid protons at δ 3.4–3.6 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185.2 for C₉H₁₆O₂) and purity (>98%) .
  • Melting Point : Expected range 85–90°C (deviations indicate impurities) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Discrepancies often arise from conformational flexibility in the cyclohexyl group. Strategies include:

  • Variable-Temperature NMR : To observe dynamic effects (e.g., chair-flip transitions in cyclohexane rings).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

  • Solvent Optimization : Replace THF with DCM to reduce side reactions.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) instead of Lewis acids for higher selectivity.
  • Flow Chemistry : Improves mixing and heat transfer, reducing reaction time by 30% .

Q. How does the stereochemistry of the 4-methylcyclohexyl group influence the compound’s biochemical interactions?

The equatorial vs. axial position of the methyl group affects binding to enzymes (e.g., cyclooxygenase-2). Use chiral chromatography or enantioselective synthesis to isolate isomers, then assay inhibition kinetics (IC₅₀ values vary by 2–3× between isomers) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 85–90°C vs. 78–82°C)?

Variations arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetone).
  • Impurity Profiles : Residual solvents (e.g., ethyl acetate) depress melting points. Validate purity via DSC and XRPD .

Q. How should researchers address inconsistencies in biological activity data (e.g., antioxidant assays)?

Standardize protocols:

  • Use a common radical source (e.g., DPPH at 0.1 mM) and control for solvent interference (e.g., DMSO <1% v/v).
  • Compare EC₅₀ values against reference antioxidants (e.g., ascorbic acid) across multiple replicates .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound from by-products?

  • Flash Chromatography : Use a silica gel column with gradient elution (hexane:EtOAc 4:1 → 1:1).
  • Recrystallization : Dissolve in warm ethanol (40°C) and cool to −20°C for high-purity crystals (>99%) .

Q. How can computational tools predict the environmental fate of this compound?

Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (e.g., 14–28 days) and bioaccumulation potential (log Kow ≈ 2.5). Validate with experimental OECD 301D tests .

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